6-Chloro-2-methyl-5-nitropyrimidin-4-amine
Overview
Description
6-Chloro-2-methyl-5-nitropyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C5H5ClN4O2 and a molecular weight of 188.57 g/mol . It is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a pyrimidine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 6-Chloro-2-methyl-5-nitropyrimidin-4-amine typically involves the nitration of 2-methyl-4-chloropyrimidine, followed by amination. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for the nitration step, and ammonia or an amine for the amination step . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Chloro-2-methyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Oxidation Reactions: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Scientific Research Applications
6-Chloro-2-methyl-5-nitropyrimidin-4-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects .
Comparison with Similar Compounds
6-Chloro-2-methyl-5-nitropyrimidin-4-amine can be compared with similar compounds such as:
2-Chloro-6-methyl-5-nitropyrimidin-4-amine: Differing in the position of the chloro and methyl groups, this compound exhibits different reactivity and biological activity.
6-Chloro-2-methyl-4-nitropyrimidin-5-amine:
Properties
IUPAC Name |
6-chloro-2-methyl-5-nitropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c1-2-8-4(6)3(10(11)12)5(7)9-2/h1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFSVYKJXFDPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406124 | |
Record name | 6-chloro-2-methyl-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63586-33-4 | |
Record name | 6-chloro-2-methyl-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.